6-Chlorouracil
Overview
Description
6-Chlorouracil (6CU) is a chlorinated pyrimidine derivative that has been the subject of various studies due to its potential applications in pharmaceuticals and its interesting chemical properties. It is known for its ability to form cocrystals and polymorphs with other compounds, which is significant for the development of new materials with desired physical and chemical characteristics .
Synthesis Analysis
The synthesis of 6-chlorouracil derivatives has been explored in several studies. For instance, 3-methyl-6-chlorouracil was synthesized starting from malonic acid and methylurea through cyclization and halogenation reactions, achieving an overall yield of 61.5% . This compound is a key intermediate for the drug Alogliptin, which is used to treat type II diabetes. Additionally, a series of 6-(Arylthio)uracils were prepared via condensation of 6-chlorouracil with thiophenol derivatives, demonstrating the versatility of 6-chlorouracil in chemical synthesis .
Molecular Structure Analysis
The molecular structure and vibrational properties of 6-chlorouracil have been extensively studied using experimental techniques such as Fourier transform infrared (FT-IR) and Raman spectroscopy, as well as theoretical methods like density functional theory (DFT) . These studies have provided insights into the geometrical parameters, energies of different conformers, and the vibrational modes of 6-chlorouracil. The molecular structure is also influenced by the presence of chlorine, which affects the stability of various tautomers .
Chemical Reactions Analysis
6-Chlorouracil undergoes various chemical reactions, including photochemical transformations. For example, the monoanionic form of 6-chlorouracil in aqueous medium can be transformed into barbituric acid upon exposure to light, with high quantum yields . Additionally, electron attachment to 6-chlorouracil leads to the formation of negative ion fragments, indicating that the compound has interesting electron capture properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chlorouracil have been characterized through different spectroscopic methods. The crystal structure, spectroscopic features, and electronic properties have been determined using techniques such as X-ray diffraction (XRD), NMR, UV-Vis spectroscopy, and vibrational spectroscopies . These studies have helped in understanding the intermolecular interactions, molecular geometry, and electronic transitions of 6-chlorouracil. The presence of chlorine in the molecule significantly alters its properties compared to its non-chlorinated analogs .
Scientific Research Applications
FT-IR and FT-Raman Spectroscopy of 6-Chlorouracil
Ortiz et al. (2014) conducted a detailed study of 6-chlorouracil's biomolecular structure using FT-IR and FT-Raman spectroscopy in a solid state. This research provided insights into the molecular structure, tautomerism, and solid-state simulation of 6-chlorouracil, including the simulation of its unit cell as a tetramer form and the evaluation of the effects of halogen substitution on the stability of different tautomers. It also involved a comparison between 6-chlorouracil and 5-chlorouracil molecules, highlighting the influence of hydration on molecular structure and charge distribution Ortiz et al., 2014.
Photochemical Transformation of 6-Chlorouracil
Kazimierczuk and Shugar (1971) explored the photochemical transformation of 6-chlorouracil in an aqueous medium. They discovered that the monoanionic form of 6-chlorouracil undergoes a quantitative photochemical transformation to barbituric acid and similar transformations for its alkylated analogues, providing valuable insights into the photochemistry of 6-chlorouracil and its derivatives Kazimierczuk & Shugar, 1971.
Calorimetric Studies of 6-Chlorouracil
Zou et al. (2016) conducted calorimetric studies on halogenated uracil isomers, including 6-chlorouracil. This research involved measuring the heat capacities of 6-chlorouracil over a wide temperature range, fitting the experimental data using various theoretical and empirical models, and calculating thermodynamic function values. The study contributed to a better understanding of the thermodynamic properties of 6-chlorouracil Zou et al., 2016.
Antiviral Activity of 6-(Arylthio)uracils
El-Emam et al. (2001) synthesized a series of 6-(Arylthio)uracils, starting from 6-chlorouracil, and evaluated their antiviral activity. The study found that some derivatives exhibited moderate activities against hepatitis B Virus (HBV) and HIV-1 virus, highlighting the potential of 6-chlorouracil derivatives in antiviral research El-Emam et al., 2001.
Safety And Hazards
6-Chlorouracil is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
6-chloro-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFNWPSFCOSLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195396 | |
Record name | 6-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorouracil | |
CAS RN |
4270-27-3 | |
Record name | 6-Chlorouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4270-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4270-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chlorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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